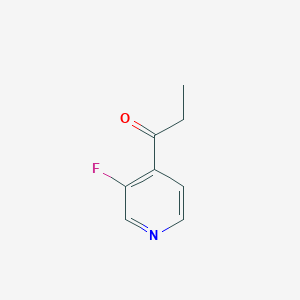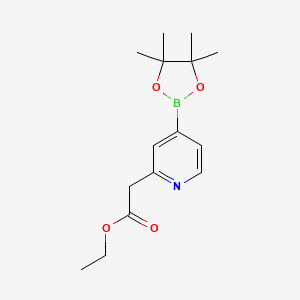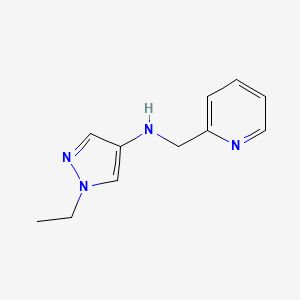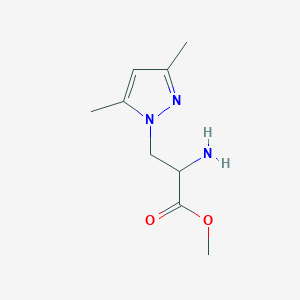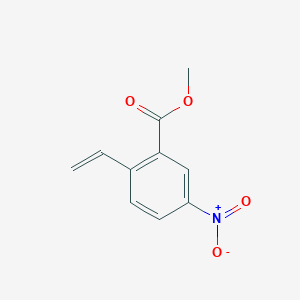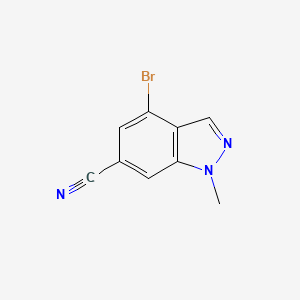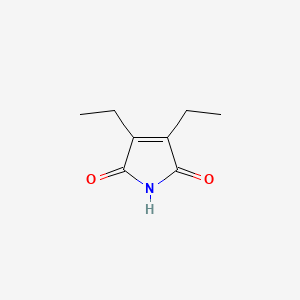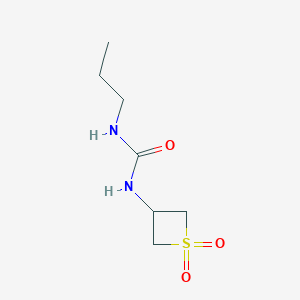
1-(1,1-Dioxidothietan-3-yl)-3-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidothietan-3-yl)-3-propylurea is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a thietane ring, which is a four-membered ring containing sulfur, and is oxidized to a dioxothietane. This structural motif is relatively rare and imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-propylurea typically involves the reaction of a thietane derivative with a suitable urea precursor. One common method involves the oxidation of a thietane ring to form the dioxothietane intermediate, followed by its reaction with propylurea under controlled conditions. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids and may require specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Dioxidothietan-3-yl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The thietane ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The urea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized thietane derivatives, while reduction could lead to partially or fully reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-3-propylurea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
Uniqueness
1-(1,1-Dioxidothietan-3-yl)-3-propylurea is unique due to its combination of a dioxothietane ring and a propylurea moiety. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds. The presence of the dioxothietane ring, in particular, is a key feature that sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H14N2O3S |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
1-(1,1-dioxothietan-3-yl)-3-propylurea |
InChI |
InChI=1S/C7H14N2O3S/c1-2-3-8-7(10)9-6-4-13(11,12)5-6/h6H,2-5H2,1H3,(H2,8,9,10) |
Clave InChI |
DZDXKLBXLJIXIT-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


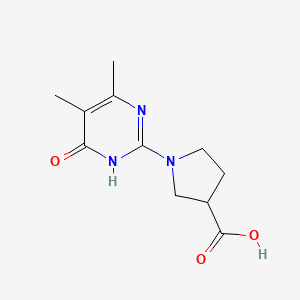
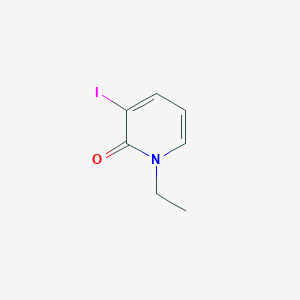
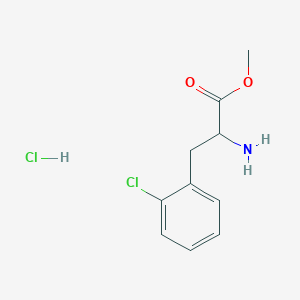
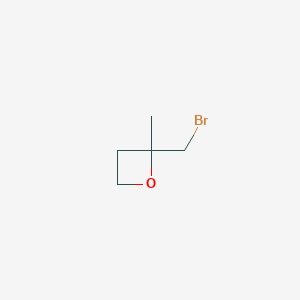
![6-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13016514.png)
![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13016522.png)
